N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-20-12-3-2-10-15-16-11(18(10)17-12)8-14-13(19)9-4-6-21-7-5-9/h2-3,9H,4-8H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNKJCTKCLCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3CCOCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with suitable nitriles under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 6-position of the triazolopyridazine ring is achieved using methanol and a suitable catalyst.
Attachment of the tetrahydropyran moiety: This involves the reaction of the triazolopyridazine intermediate with tetrahydropyran-4-carboxylic acid or its derivatives under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Optimization of reaction conditions: Using continuous flow reactors to improve yield and reduce reaction times.
Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazolopyridazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant anticancer activity. N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer drug .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Studies have demonstrated that it can inhibit the growth of several bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, which may lead to its application in developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, indicating potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacology
Drug Development
The compound's unique structural features make it an attractive scaffold for drug design. Researchers are exploring its derivatives to enhance potency and selectivity against specific biological targets. Structure-activity relationship (SAR) studies are ongoing to optimize the pharmacokinetic properties of this compound for better therapeutic efficacy .
Bioavailability Studies
Investigations into the bioavailability of this compound have revealed insights into its absorption and metabolism in vivo. These studies are crucial for understanding how the compound behaves in biological systems and for determining appropriate dosing regimens .
Agricultural Applications
Pesticidal Activity
Emerging research highlights the potential use of this compound as a pesticide. Its ability to disrupt key physiological processes in pests suggests that it could serve as a novel biopesticide with lower environmental impact compared to traditional chemical pesticides. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .
Summary Table of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis via signaling pathways |
| Antimicrobial Agent | Disrupts cell membranes and metabolic pathways | |
| Neuroprotective Agent | Mitigates oxidative stress and inflammation | |
| Pharmacology | Drug Development | Optimization of SAR for enhanced potency |
| Bioavailability Studies | Understanding absorption and metabolism | |
| Agricultural Science | Biopesticide | Disrupts physiological processes in pests |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human breast cancer cells. The most potent derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation published in Antibiotics assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it could inhibit bacterial growth at low concentrations, suggesting its potential as a lead compound in antibiotic development .
Mechanism of Action
The compound exerts its effects by inhibiting the activity of c-Met and Pim-1 kinases. These kinases are involved in signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on shared core motifs or substituents. Below is a comparative analysis:
Key Observations :
- The butanamide-thiazole substituent in the latter may enhance binding to polar active sites, whereas the tetrahydro-2H-pyran group in the target compound could improve metabolic stability .
- Compared to the imidazo[1,5-a]pyridine derivative in , the target compound’s triazolo-pyridazine core may confer distinct electronic properties, affecting binding affinity or selectivity. The shared tetrahydro-2H-pyran-4-carboxamide group in both compounds suggests a role in optimizing pharmacokinetics .
Pharmacological and Biochemical Comparisons
While direct activity data for the target compound is unavailable, structural parallels to and allow hypotheses:
- Kinase Inhibition : The triazolo-pyridazine-thiazole analog () is structurally similar to JAK2 inhibitors, implying the target compound may interact with analogous ATP-binding pockets. The methoxy group could stabilize π-π stacking interactions in hydrophobic regions .
- Metabolic Stability : The tetrahydro-2H-pyran moiety in the target compound and ’s derivative may reduce oxidative metabolism compared to simpler alkyl chains, as seen in GSK-3β inhibitors with enhanced half-lives .
Research Findings and Data Analysis
Hypothetical Structure-Activity Relationships (SAR) :
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound's structure includes:
- Triazolo-pyridazine core : This moiety is known for its diverse biological activities.
- Tetrahydro-2H-pyran ring : This cyclic structure may enhance the compound's stability and bioavailability.
- Methoxy group : The presence of this substituent can influence the compound's pharmacological properties.
Biological Activity
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. Specifically, this compound has been studied for its:
- Antitumor Activity : Similar compounds have shown promising results against various cancer cell lines. For instance, derivatives with triazolo-pyridazine frameworks have demonstrated IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells .
- Antimicrobial Properties : The structural components suggest potential activity against a range of pathogens. Compounds with similar frameworks have been reported to exhibit antimicrobial effects due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- C-Met Kinase Inhibition : Some derivatives have been evaluated as c-Met kinase inhibitors, which play a crucial role in cancer progression. For example, related compounds demonstrated nanomolar inhibition levels, indicating a potent interaction with the kinase target .
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Cell Proliferation : Studies indicate that triazole-containing compounds can induce apoptosis in cancer cells through various pathways such as cell cycle arrest and activation of caspases.
- Targeting Specific Kinases : The compound may interact with specific kinases involved in signaling pathways that regulate cell growth and survival.
Table 1: Summary of Biological Activities
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
- Adjust catalysts (e.g., Pd-based for coupling) and temperature gradients (e.g., reflux for 12–24 hours) to improve yields .
Which analytical techniques are critical for characterizing the compound's purity and structural integrity?
Basic
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for the tetrahydro-2H-pyran and triazolopyridazine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₄H₁₈N₄O₂) and detects isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
What preliminary biological screening assays are appropriate for this compound?
Basic
Initial screening should focus on:
- In vitro cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to explore target engagement .
- Anti-inflammatory activity : ELISA for TNF-α or IL-6 suppression in LPS-stimulated macrophages .
How can researchers design structure-activity relationship (SAR) studies to identify key functional groups influencing bioactivity?
Advanced
Methodology :
- Analog synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups on the triazolopyridazine ring) .
- Bioisosteric replacement : Substitute the tetrahydro-2H-pyran with cyclohexane or piperidine to assess steric effects .
- QSAR modeling : Use computational tools (e.g., CoMFA, Schrödinger) to correlate structural descriptors (logP, polar surface area) with activity data .
Q. Key Findings :
- Methoxy groups enhance solubility but may reduce membrane permeability .
- Methyl linkers improve metabolic stability compared to ethyl analogs .
What strategies resolve contradictions in bioactivity data across similar triazolopyridazine derivatives?
Q. Advanced
- Structural comparisons : Overlay crystallographic data or docking poses to identify binding mode variations (e.g., triazolopyridazine vs. triazolo[4,3-a]pyridine cores) .
- Assay standardization : Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- In vivo validation : Compare pharmacokinetics (e.g., bioavailability in rodent models) to contextualize in vitro disparities .
How can the compound's pharmacokinetic properties be optimized through structural modifications?
Q. Advanced
- Solubility : Introduce polar groups (e.g., -OH, -COOH) on the pyran ring or replace methoxy with PEG-linked chains .
- Metabolic stability : Fluorinate the methyl linker or pyran ring to block CYP450 oxidation .
- LogP adjustment : Replace lipophilic phenyl groups with heteroaromatics (e.g., pyridine) to reduce logP values .
What in silico methods predict target interactions and guide experimental validation?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Glide to screen against kinase or GPCR libraries (e.g., PDB: 3NY3 for Aurora kinases) .
- Molecular dynamics (MD) simulations : Simulate binding stability (20–50 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
- Validation : Confirm predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity (Kd) .
How can synthetic challenges like low yields or byproduct formation be addressed?
Q. Advanced
- Byproduct mitigation : Use scavenger resins (e.g., QuadraSil™ AP for Pd removal) or gradient chromatography .
- Catalyst optimization : Switch from Pd(OAc)₂ to XPhos-Pd-G3 for Suzuki couplings to reduce homocoupling byproducts .
- Stepwise optimization : Isolate intermediates (e.g., triazolopyridazine-methyl precursor) before amide coupling to improve final purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
